
transpDMA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TranspDMA, also known as 4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine, is a chemical compound with the empirical formula C24H25NO2 and a molecular weight of 359.46 g/mol . It is a constitutive androstane receptor agonist that inhibits the expression of gluconeogenesis enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase . This compound has shown potential in reducing blood glucose levels, improving insulin sensitivity, and preventing weight gain in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of transpDMA involves the formation of the dioxane ring and subsequent attachment of the dimethyl-benzenamine group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This includes the use of high-performance liquid chromatography for purification and quality control .
Análisis De Reacciones Químicas
CAR Receptor Activation
transpDMA induces nuclear translocation of CAR through covalent modification of receptor complexes:
CAR cytosolic +This compound→CAR PBREM complex nuclear
Mechanistic steps :
- Displacement of CAR from cytoplasmic retention proteins
- Phosphorylation at Thr-38 residue
- Homodimerization with RXRα
Dose-response parameters (rat liver) :
Parameter | Value |
---|---|
ED₅₀ (CYP2B1) | 12.8 mg/kg |
Max induction | 43-fold |
EC₅₀ (PBREM binding) | 1.2 μM |
CYP2B Enzyme Induction
This compound upregulates cytochrome P450 enzymes through transcriptional activation:
Hepatic effects (72 hr post-treatment) :
Enzyme | Fold Increase | mRNA Level Change |
---|---|---|
CYP2B1 | 20.3× | +38.7× |
CYP2B2 | 17.1× | +26.4× |
PROD activity | 18.9× | N/A |
Reaction kinetics show first-order dependence on CAR-DNA binding (k = 0.28 min⁻¹) .
Comparative Reactivity with TPD Analogs
Structure-activity relationships :
Analog (R group) | Relative Potency (vs TPD) | Nuclear CAR (%) |
---|---|---|
This compound (-N(CH₃)₂) | 1.12× | 89.3 |
transpNO₂ (-NO₂) | 1.09× | 87.6 |
transTPD (-H) | 0.47× | 42.1 |
transpMeO (-OCH₃) | 0.02× | 5.4 |
The dimethylamino group enhances π-cation interactions with CAR's ligand-binding domain (Kd = 84 nM vs 210 nM for TPD) .
Metabolic Byproducts
In vitro studies identify two primary metabolites:
- N-desmethyl this compound (CYP3A4-mediated demethylation)
- Dioxane ring-opened diol (epoxide hydrolase activity)
Metabolic pathway efficiency :
Species | Half-life (hr) | Clearance (mL/min/kg) |
---|---|---|
Rat | 4.2 | 32.1 |
Mouse | 3.7 | 41.8 |
Therapeutic Implications
This compound shows dual modulation of hepatic pathways:
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
TranspDMA has the empirical formula C24H25NO2 and a molecular weight of 359.46 g/mol. Its unique structure allows it to interact with biological targets effectively, making it a valuable compound in research.
Chemistry
- Organic Synthesis : this compound is utilized as a reagent in various organic synthesis reactions. It serves as a reference compound in analytical chemistry, aiding in the development of new synthetic methodologies.
- Analytical Chemistry : Its properties allow for precise measurements and analyses in laboratory settings.
Biology
- Cellular Function Studies : Research has focused on this compound's effects on cellular functions and signal transduction pathways. It has been shown to influence key biological processes.
- Target Interaction : this compound acts as an agonist for the constitutive androstane receptor (CAR) and interacts with FOXO1 and HNF4, impacting gluconeogenesis pathways.
Medicine
- Therapeutic Potential : Studies indicate that this compound may reduce blood glucose levels and improve insulin sensitivity. These effects suggest its potential use in treating metabolic disorders such as diabetes.
- Animal Studies : In rat models, this compound has been observed to decrease weight gain when subjected to high-fat diets, indicating its role in metabolic regulation.
Industry
- Material Development : The compound is explored for its applications in developing new materials and chemical processes, enhancing industrial efficiency.
Case Study 1: Metabolic Effects
A study investigated the impact of this compound on glucose metabolism in diabetic rat models. The results demonstrated significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests potential therapeutic applications for managing diabetes.
Case Study 2: Organic Synthesis
This compound was employed as a reagent in synthesizing novel compounds for pharmaceutical applications. The research highlighted its effectiveness in facilitating reactions that yield biologically active molecules, showcasing its utility in drug development .
Data Tables
Application Area | Specific Use | Observations |
---|---|---|
Chemistry | Organic Synthesis | Effective reagent for various reactions |
Biology | Cellular Studies | Influences signal transduction pathways |
Medicine | Diabetes Management | Reduces blood glucose levels; improves insulin sensitivity |
Industry | Material Development | Aids in developing new chemical processes |
Mecanismo De Acción
TranspDMA exerts its effects by acting as a constitutive androstane receptor agonist. It inhibits the expression of gluconeogenesis enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, leading to reduced glucose production in the liver . This mechanism helps in lowering blood glucose levels and improving insulin sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine
- **Constitutive androstane receptor agonists
Uniqueness
TranspDMA is unique due to its specific molecular structure and its ability to inhibit key enzymes involved in gluconeogenesis. This makes it a valuable compound for research in metabolic disorders and potential therapeutic applications .
Actividad Biológica
Introduction
transpDMA (4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline) is a compound recognized for its role as an activator of the constitutive androstane receptor (CAR), which plays a crucial role in regulating various metabolic processes, particularly gluconeogenesis. This article explores the biological activity of this compound, focusing on its effects on gluconeogenic gene expression, metabolic implications, and potential therapeutic applications.
Inhibition of Gluconeogenic Genes
Research indicates that this compound significantly inhibits the expression of key gluconeogenic enzymes, specifically phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). This inhibition occurs through the suppression of transcription factors HNF4α and FOXO1, which are critical for the activation of these genes under fasting conditions.
Key Findings:
- Animal Model : Studies conducted on Wistar rats demonstrated that treatment with this compound led to a marked reduction in fasting blood glucose levels and improved insulin sensitivity in high-fat diet-fed rats.
- Experimental Techniques : The effects were assessed using real-time PCR, Western blotting, and chromatin immunoprecipitation assays (ChIP), confirming the compound's role in modulating gene expression associated with glucose metabolism .
Activation of CAR
This compound acts as a selective modulator of CAR, promoting its nuclear accumulation and enhancing its binding activity to specific gene promoters. This interaction leads to an increase in cytochrome P450 (CYP2B) gene expression, which is vital for drug metabolism and detoxification processes.
Dose-Response Relationship:
The potency of this compound in activating CAR was comparable to other analogs such as cisTPD and transTPD, with significant increases observed in CYP2B mRNA levels following treatment .
Comparative Biological Activity
A comparative analysis of various TPD analogs reveals that this compound exhibits similar efficacy in activating CAR compared to its counterparts. The following table summarizes the biological activities associated with different TPD derivatives:
Compound | CAR Activation | CYP2B Expression Increase | Gluconeogenic Gene Inhibition |
---|---|---|---|
This compound | Yes | High | Yes |
cisTPD | Yes | Moderate | Yes |
transTPD | Partial | Low | No |
transpNO2 | Yes | High | Yes |
transpF | Yes | Moderate | Yes |
Note: The values reflect qualitative assessments from various studies .
Study 1: Metabolic Effects in Rats
In a controlled study involving Wistar rats, researchers administered this compound over several weeks. The results indicated:
- Reduced Fasting Glucose Levels : A significant decrease in blood glucose levels was noted after treatment.
- Improved Insulin Sensitivity : The insulin tolerance test results showed enhanced sensitivity post-treatment.
Study 2: Transcriptomic Analysis
A transcriptomic study revealed that exposure to this compound altered the expression profiles of genes involved in metabolic pathways. Notably:
Propiedades
IUPAC Name |
4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRMPIVJJKXQPC-DHIUTWEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does transpDMA interact with its target and what are the downstream effects on gluconeogenesis?
A1: The research paper focuses on the role of this compound as a constitutive androstane receptor (CAR) activator. [] While the exact binding mechanism isn't detailed, the study demonstrates that this compound effectively activates CAR, which leads to the suppression of two key transcription factors involved in gluconeogenesis: Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Forkhead box protein O1 (FOXO1). [] This suppression, in turn, results in the downregulation of the gluconeogenic genes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in rat livers. [] This suggests that this compound, through CAR activation, could potentially inhibit glucose production in the liver.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.